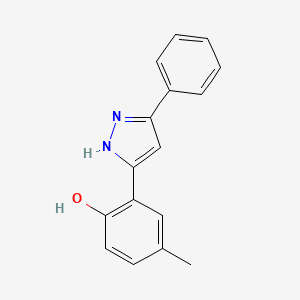

Thiocolchicine

Vue d'ensemble

Description

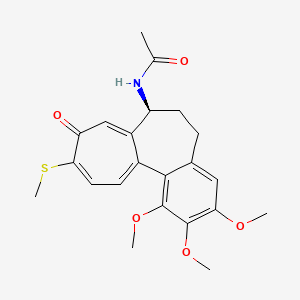

La Thiocolchicine est un dérivé semi-synthétique de la colchicine, un alcaloïde naturel présent dans des plantes telles que le Colchique d'automne (Colchicum autumnale) et la Gloriose superbe (Gloriosa superba). La this compound est connue pour ses propriétés anti-inflammatoires, analgésiques et myorelaxantes. Elle est utilisée dans le traitement de divers troubles musculo-squelettiques, notamment les douleurs dorsales aiguës et chroniques, les affections rhumatismales et les blessures traumatiques .

Applications De Recherche Scientifique

Thiocolchicine has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of new compounds with potential therapeutic applications.

Biology: this compound is studied for its effects on cellular processes, including its role as an anti-mitotic agent.

Medicine: It is used in the treatment of musculoskeletal disorders and is being investigated for its potential in cancer therapy due to its anti-tumor properties.

Industry: this compound is used in the pharmaceutical industry for the development of new drugs

Mécanisme D'action

Target of Action

Thiocolchicine, a semi-synthetic derivative of colchicine, primarily targets the g-aminobutyric acid A (GABA-A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. This compound also appears to interact with nicotinic acetylcholine receptors (nAchRs) and glycine receptors .

Mode of Action

This compound exhibits a selective and potent affinity for GABA-A receptors . It acts on muscular contractures by activating the GABA inhibitory pathways . This results in muscle relaxation, anti-inflammatory, and analgesic effects . It is also believed to act via antagonism of nAchRs . Furthermore, it is a competitive antagonist of GABA A and glycine receptors .

Biochemical Pathways

It is known that the compound interferes with the initiation and amplification of joint inflammation by modulating chemokine and prostanoid production and inhibiting neutrophil and endothelial cell adhesion molecules .

Pharmacokinetics

This compound has a bioavailability of 25% . It has an elimination half-life of 5-6 hours , indicating that the compound is relatively quickly metabolized and excreted from the body. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The primary result of this compound’s action is the reduction of muscle spasm, pain intensity, and inflammation . It improves physical flexibility and enhances the ability to perform daily activities . It is particularly effective in the treatment of diseases of the muscle-skeletal system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in combination with other drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs) . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Thiocolchicine interacts with various enzymes and proteins, particularly tubulin, a protein that forms the mitotic spindle in cells . It binds to the colchicine-binding site of tubulin, disrupting its function and leading to cell cycle arrest .

Cellular Effects

This compound has significant effects on cellular processes. It disrupts the mitotic spindle, which is crucial for cell division, leading to the accumulation of cells in the G2/M phase . This disruption of normal cell cycle progression triggers apoptosis, or programmed cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the colchicine site of tubulin . This binding disrupts the normal function of tubulin, preventing the formation of the mitotic spindle and halting cell division . The resulting cell cycle arrest leads to apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It exhibits cytotoxic activity in the nanomolar range, and its effects on cell cycle progression and induction of apoptosis have been documented .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La Thiocolchicine est synthétisée à partir de la colchicine par une série de réactions chimiques. Les étapes principales impliquent la déméthylation de la colchicine suivie d'une glucosylation. La déméthylation et la glucosylation régiosélectives sont des étapes cruciales dans la synthèse de la this compound. Ces réactions sont généralement réalisées à l'aide de souches spécifiques de Bacillus megaterium, qui offrent une grande sélectivité et une grande efficacité .

Méthodes de Production Industrielle : La production industrielle de this compound implique la biotransformation de la colchicine en utilisant des souches microbiennes. Le processus comprend la conversion de la colchicine en son analogue 3-déméthylé, suivie d'une glycosylation pour produire la this compound. Cette méthode est préférée en raison de son rendement élevé et de sa nature respectueuse de l'environnement .

Analyse Des Réactions Chimiques

Types de Réactions : La Thiocolchicine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des propriétés pharmacologiques modifiées .

4. Applications de la Recherche Scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme matière première pour la synthèse de nouveaux composés avec des applications thérapeutiques potentielles.

Biologie : La this compound est étudiée pour ses effets sur les processus cellulaires, notamment son rôle d'agent anti-mitotique.

Médecine : Elle est utilisée dans le traitement des troubles musculo-squelettiques et est étudiée pour son potentiel en thérapie anticancéreuse en raison de ses propriétés antitumorales.

Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour le développement de nouveaux médicaments

5. Mécanisme d'Action

La this compound exerce ses effets en se liant à la tubuline, une protéine impliquée dans la division cellulaire. Cette liaison inhibe la polymérisation des microtubules, ce qui entraîne la perturbation de la formation du fuseau mitotique et de la division cellulaire. De plus, la this compound agit comme un antagoniste compétitif des récepteurs de l'acide gamma-aminobutyrique A (GABA-A) et de la glycine, contribuant ainsi à ses propriétés myorelaxantes .

Composés Similaires :

Colchicine : Un alcaloïde naturel avec des propriétés anti-inflammatoires et anti-mitotiques.

Colchicoside : Un dérivé glucosylé de la colchicine avec des effets pharmacologiques similaires.

Demecolcine : Un dérivé synthétique de la colchicine utilisé en thérapie anticancéreuse.

Unicité de la this compound : La this compound est unique en raison de sa structure contenant du soufre, qui améliore ses propriétés pharmacologiques et réduit sa toxicité par rapport à la colchicine. Sa liaison sélective aux récepteurs GABA-A et de la glycine la distingue également des autres composés similaires .

Comparaison Avec Des Composés Similaires

Colchicine: A natural alkaloid with anti-inflammatory and anti-mitotic properties.

Colchicoside: A glucosylated derivative of colchicine with similar pharmacological effects.

Demecolcine: A synthetic derivative of colchicine used in cancer therapy.

Uniqueness of Thiocolchicine: this compound is unique due to its sulfur-containing structure, which enhances its pharmacological properties and reduces toxicity compared to colchicine. Its selective binding to GABA-A and glycine receptors also distinguishes it from other similar compounds .

Propriétés

IUPAC Name |

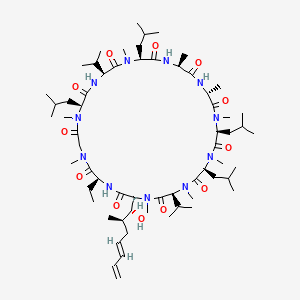

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEGANPVAXDBPL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181751 | |

| Record name | Thiocholchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2730-71-4 | |

| Record name | Thiocolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2730-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocholchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of thiocolchicine?

A1: this compound, like its parent compound colchicine, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , , , , , , , ]

Q2: How does this compound affect microtubules?

A2: this compound binds to tubulin, inhibiting its polymerization and thereby disrupting microtubule assembly. This disruption blocks mitotic spindle formation, leading to cell cycle arrest and apoptosis in susceptible cells. [, , , , , ]

Q3: Does this compound interact with any other cellular targets?

A3: Research suggests that this compound also exhibits inhibitory effects on topoisomerase I (TOP1), an enzyme involved in DNA replication and repair. This dual mechanism of action contributes to its antitumor activity. [, , ]

Q4: Are there differences in this compound's binding affinity to various tubulin isotypes?

A4: Studies using bovine brain tubulin isoforms indicate that the conformation of the B-ring substituents in this compound analogs can influence their binding affinity to different tubulin isotypes. [] Further research using avian tubulin isotype betaVI (CeTb) suggests that specific amino acid differences within the colchicine binding site of CeTb may lead to a less favorable interaction with this compound compared to other tubulin isotypes. []

Q5: What are the downstream effects of this compound's interaction with tubulin?

A5: By disrupting microtubule dynamics, this compound triggers cell cycle arrest, predominantly in the G2/M phase, ultimately leading to apoptosis in sensitive cell lines. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H25NO5S, and its molecular weight is 415.5 g/mol. []

Q7: What spectroscopic techniques have been used to characterize this compound?

A7: Researchers have employed various spectroscopic techniques to characterize this compound and its derivatives, including 1H NMR, IR, MS, HR-MS, UV-Vis, circular dichroism (CD), and fluorescence spectroscopy. [, , , , , , , , ]

Q8: How does the structure of this compound differ from colchicine?

A8: this compound is a sulfur-containing analog of colchicine where the methoxy group at the C10 position of colchicine is replaced by a methylthio group. [, , , ]

Q9: Does the sulfur atom in this compound influence its conformation?

A9: X-ray crystallographic analyses of this compound derivatives show that the sulfur atom substitution can lead to increased puckering of the troponoid C ring compared to colchicine. []

Q10: How do modifications on the A and C rings of this compound affect its activity?

A10: While modifications of the methoxy groups on the A and C rings can modulate cellular toxicity, they seem to have little impact on P-glycoprotein (P-gp) recognition, a protein involved in multidrug resistance. []

Q11: What is the significance of the nitrogen atom in the acetamido group of this compound?

A11: Removing the nitrogen atom from the acetamido group at the C7 position significantly affects this compound's recognition by P-gp, suggesting its crucial role in multidrug resistance. []

Q12: What is the impact of the B ring structure on this compound's activity?

A12: Studies indicate that both intact B and C rings are essential for this compound's interaction with P-gp. Modifications to the B ring, such as replacing the seven-membered ring with a six-membered ring, can influence its interaction with tubulin isoforms. [, , ]

Q13: How does the size and conformation of the B ring substituent affect tubulin binding?

A13: Research suggests that smaller B-ring substituents with specific conformations may be more favorable for interaction with certain tubulin isotypes. This observation highlights the importance of the B-ring structure in designing potent and selective antitumor agents. [, ]

Q14: Are there any specific formulation strategies employed to improve the stability or bioavailability of this compound?

A15: The development of nab-5404, a nanoparticle albumin-bound formulation of a this compound dimer, suggests a strategy to enhance its delivery and potentially improve its pharmacokinetic properties. [, , ] Additionally, researchers are exploring the use of self-assembling conjugates with cleavable linkers to control this compound release. []

Q15: What is the evidence for this compound's antitumor activity?

A16: this compound and its derivatives have demonstrated cytotoxic activity against various cancer cell lines in vitro, including those expressing multidrug resistance phenotypes. [, , , , , , ]

Q16: Has this compound shown efficacy in in vivo models?

A17: Nab-5404, a nanoparticle albumin-bound formulation of a this compound dimer, has shown promising antitumor activity in vivo, inducing complete regressions and cures in a human A121 ovarian tumor xenograft model. [, ]

Q17: What types of cancer cell lines have shown sensitivity to this compound?

A18: this compound and its derivatives have demonstrated activity against a range of cancer cell lines, including breast, ovarian, colon, and leukemia cell lines. [, , , , , , ]

Q18: Is there evidence of resistance to this compound?

A19: While this compound shows activity against some multidrug-resistant cell lines, variations in sensitivity exist. Further research is needed to fully elucidate the mechanisms of resistance and cross-resistance with other antimitotic agents. [, , , ]

Q19: Does the P-gp transporter play a role in this compound resistance?

A20: Research indicates that modifications at the C7 position of this compound, specifically the nitrogen atom of the acetamido group, influence its recognition by P-gp, suggesting a potential role for this transporter in resistance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)